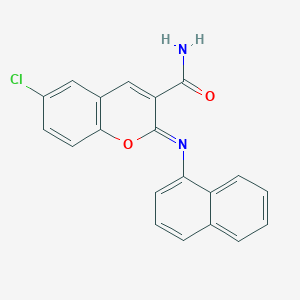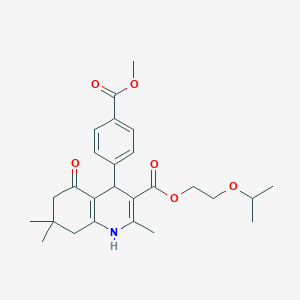
(Z)-6-chloro-2-(naphthalen-1-ylimino)-2H-chromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-6-chloro-2-(naphthalen-1-ylimino)-2H-chromene-3-carboxamide, also known as NCL-1, is a novel compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of chromene derivatives and has been synthesized using various methods.
Mechanism of Action
Target of Action
Similar compounds have been studied for their inhibitory effects on certain types of fungi .
Mode of Action
It is known that similar compounds can inhibit the growth of certain fungi by interacting with key targets . The interaction results in changes to the microscopic morphology of the fungi, including hyphal swelling, uneven thickness, fractures, deformities, and increased hyphal surface warts .
Biochemical Pathways
The compound affects several biochemical pathways. Gene Ontology enrichment analysis showed that the differentially expressed genes (DEGs) were significantly enriched in cell wall glucan decomposition and metabolism, cell membrane synthesis, metabolism, composition, organic hydroxyl compounds, oxidoreductase activity, and transition metal ion binding . Metabolic pathway enrichment analysis showed that there were 16 significant metabolic pathways, such as steroid biosynthesis and ABC transporters .
Pharmacokinetics
The adme (absorption, distribution, metabolism, and excretion) properties of similar compounds have been investigated .
Result of Action
The compound’s action results in significant changes to the microscopic morphology of certain fungi. These changes include hyphal swelling, uneven thickness, fractures, deformities, and increased hyphal surface warts . Additionally, the cell wall is separated, the subcellular organelles are disintegrated, and the septum disappears .
Action Environment
The environment can influence the action, efficacy, and stability of (Z)-6-chloro-2-(naphthalen-1-ylimino)-2H-chromene-3-carboxamide. For instance, light exposure can trigger photoisomerization in similar compounds, leading to rapid changes in their physical properties
Advantages and Limitations for Lab Experiments
(Z)-6-chloro-2-(naphthalen-1-ylimino)-2H-chromene-3-carboxamide has several advantages and limitations for lab experiments. One advantage is that it has shown potential therapeutic applications in scientific research. In addition, it has been synthesized using various methods, which makes it readily available for lab experiments. However, one limitation is that the mechanism of action of this compound is not fully understood. Furthermore, the toxicity and pharmacokinetics of this compound have not been fully investigated, which may limit its clinical applications.
Future Directions
For (Z)-6-chloro-2-(naphthalen-1-ylimino)-2H-chromene-3-carboxamide include investigating its toxicity and pharmacokinetics in vivo. In addition, further studies are needed to fully understand the mechanism of action of this compound. Furthermore, studies are needed to investigate the potential of this compound as a therapeutic agent for various diseases, including cancer and inflammation. Moreover, studies are needed to investigate the potential of this compound as a lead compound for the development of novel drugs.
Synthesis Methods
(Z)-6-chloro-2-(naphthalen-1-ylimino)-2H-chromene-3-carboxamide has been synthesized using various methods, including the condensation reaction of 2-hydroxy-3-naphthaldehyde and 6-chloro-2-aminobenzamide in the presence of acetic acid. Another method involves the reaction of 2-hydroxy-3-naphthaldehyde and 6-chloro-2-aminobenzamide in ethanol under reflux conditions. Both methods have been reported to yield this compound in moderate to good yields.
Scientific Research Applications
(Z)-6-chloro-2-(naphthalen-1-ylimino)-2H-chromene-3-carboxamide has shown potential therapeutic applications in scientific research. It has been reported to have antitumor, anti-inflammatory, and antioxidant activities. In vitro studies have shown that this compound inhibits cell proliferation, induces apoptosis, and inhibits the migration and invasion of cancer cells. In addition, this compound has been reported to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Furthermore, this compound has been shown to have antioxidant effects by scavenging free radicals.
properties
IUPAC Name |
6-chloro-2-naphthalen-1-yliminochromene-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClN2O2/c21-14-8-9-18-13(10-14)11-16(19(22)24)20(25-18)23-17-7-3-5-12-4-1-2-6-15(12)17/h1-11H,(H2,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHCHXVVQJIYBMQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2N=C3C(=CC4=C(O3)C=CC(=C4)Cl)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[4-(diethylamino)phenyl]-10-hexanoyl-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B444433.png)
![6-(3,4-dimethoxyphenyl)-5-hexanoyl-9-(3-nitrophenyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B444435.png)
![3-Benzoyl-6-[4-(dimethylamino)phenyl]-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B444436.png)
![5-hexanoyl-6-(4-methoxyphenyl)-9-(2-propoxyphenyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B444437.png)
![5-acetyl-6-phenyl-9-(2-phenylmethoxyphenyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B444438.png)
![9-(4-butoxyphenyl)-6-phenyl-5-(2,2,2-trifluoroacetyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B444439.png)

![10-Acetyl-11-(4-methylphenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,E][1,4]diazepin-1-one](/img/structure/B444443.png)


![10-acetyl-3-(4-butoxyphenyl)-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B444449.png)
![2-(4-Tert-butylphenyl)-4-{[4-(4-fluorophenyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B444450.png)
![3,6-dichloro-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-1-benzothiophene-2-carboxamide](/img/structure/B444452.png)
![6-(2-fluorophenyl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B444455.png)